3-(Tert-butyl)isoxazole-5-carboxamide
Description
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-tert-butyl-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)6-4-5(7(9)11)12-10-6/h4H,1-3H3,(H2,9,11) |
InChI Key |
SVPYMLWEIPALTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Isoxazole Ring
The biological and physicochemical properties of isoxazolecarboxamides are highly dependent on substituent placement and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Isoxazolecarboxamides
Electronic and Steric Effects
- Tert-butyl vs. In contrast, analogs with trifluoromethyl (e.g., compound 9 in ) or ethoxyphenyl groups (e.g., 23d in ) exhibit varied electronic profiles, influencing target binding and metabolic stability.
- Carboxamide Position : The 5-carboxamide group in the target compound allows for hydrogen bonding with biological targets, similar to analogs like 23d and 23e . Positional isomers (e.g., 4-carboxamide in ) may exhibit altered binding affinities due to spatial rearrangement.
Physicochemical Properties
- Lipophilicity: The tert-butyl group increases logP values compared to polar analogs (e.g., glucopyranosyl derivatives ), favoring blood-brain barrier penetration but complicating formulation.
- Solubility : Carboxamide-containing compounds generally exhibit moderate aqueous solubility, though bulky substituents (e.g., benzyloxy in ) may necessitate prodrug strategies.
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